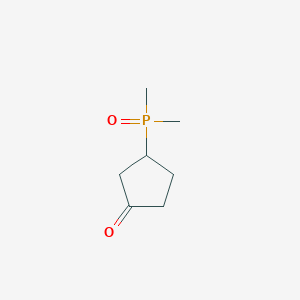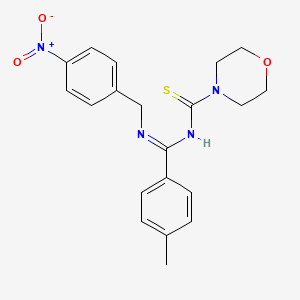
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide, also known as NBIMMC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide involves the reaction of morpholine-4-carbothioamide with p-tolylmethylamine and 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the desired compound.
Starting Materials
Morpholine-4-carbothioamide, p-tolylmethylamine, 4-nitrobenzaldehyde, Catalyst
Reaction
Step 1: Dissolve morpholine-4-carbothioamide in a suitable solvent and add p-tolylmethylamine to the solution., Step 2: Add 4-nitrobenzaldehyde to the reaction mixture and stir the solution for a few hours., Step 3: Add a suitable catalyst to the reaction mixture and heat the solution to a suitable temperature., Step 4: Continue stirring the solution for a few more hours until the desired compound is formed., Step 5: Isolate the product by filtration or other suitable methods and purify it by recrystallization or other suitable methods.
Mecanismo De Acción
The mechanism of action of (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage and cell cycle arrest. In diabetes research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to activate AMP-activated protein kinase (AMPK) and improve glucose uptake in cells. In neurodegenerative disorder research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to activate the Nrf2/ARE pathway and increase the expression of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to have various biochemical and physiological effects in different studies. In cancer research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In diabetes research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to improve glucose uptake, decrease insulin resistance, and reduce oxidative stress. In neurodegenerative disorder research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to improve cognitive function, reduce oxidative stress, and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to selectively target specific enzymes and signaling pathways. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
For research on (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide include further studies on its mechanism of action, optimization of its therapeutic potential, and development of new derivatives with improved properties. Other potential areas of research include the development of new drug delivery systems and the evaluation of its toxicity and pharmacokinetics in animal models.
Conclusion:
In conclusion, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent for various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is necessary to fully understand its therapeutic potential and develop new treatments for diseases.
Aplicaciones Científicas De Investigación
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been studied for its ability to regulate glucose levels and improve insulin sensitivity. In neurodegenerative disorder research, (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-[C-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-2-6-17(7-3-15)19(22-20(28)23-10-12-27-13-11-23)21-14-16-4-8-18(9-5-16)24(25)26/h2-9H,10-14H2,1H3,(H,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHXKLYDQRWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

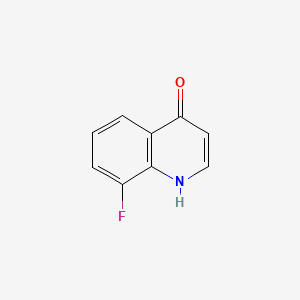
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)
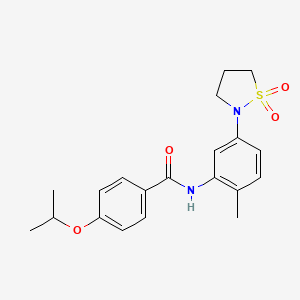
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)
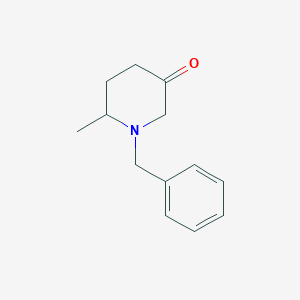
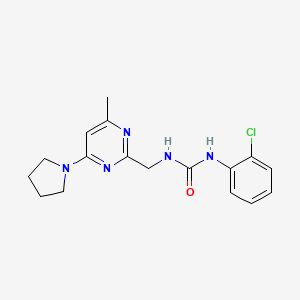
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
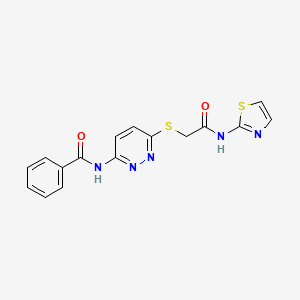
![N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2838566.png)
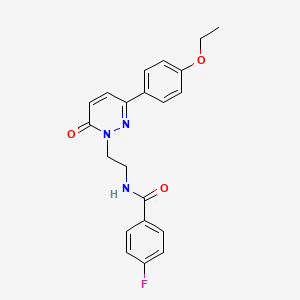
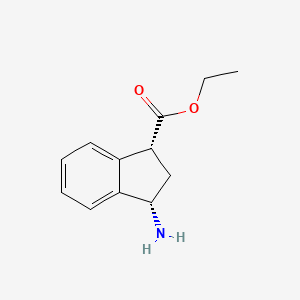
![N-[(4-methoxyphenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2838570.png)
